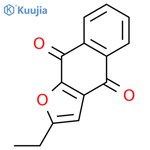

An easy approach to prepare naphtho[2,3-b]furan-4,9-diones

,

Synthetic Communications,

1989,

19(5-6),

1061-9